1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Catalog No.
S702909
CAS No.
46503-52-0
M.F
C11H8Cl2N2O
M. Wt
255.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanon...

CAS Number

46503-52-0

Product Name

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2

InChI Key

YAEYBUZMILPYLT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2

Synonyms

AURORA KA-666;1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE;1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE;1-(2,4-DICHLOROPHENYL)-2-IMIDAZOL-1-YL-ETHANONE;2',4'-DICHLORO-2-IMIDAZOLYLACETOPHENONE;2'-(1H-IMIDAZOLE-1-YL)-2,4-DICHLOROACET

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2

The exact mass of the compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a key chemical intermediate, primarily serving as the direct prochiral precursor to a range of imidazole-based active pharmaceutical ingredients (APIs) and agrochemicals. Its principal role is in the synthesis of the corresponding chiral alcohol, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which is the immediate forerunner to widely used antifungal agents like Miconazole, Econazole, and Imazalil. The compound's value is rooted in its position as a stable, crystallizable ketone that enables high-yield and high-purity downstream conversions, particularly the critical reduction step that establishes the final product's stereocenter and biological activity.

Substituting this specific ketone with its downstream alcohol, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, circumvents the most critical control point in the synthesis: the creation of the chiral center. Procuring the alcohol directly often means acquiring a racemic mixture, which contains 50% of a significantly less active stereoisomer, thereby sacrificing potency and potentially complicating regulatory compliance. Alternative synthetic routes that bypass this ketone, for instance, starting from 2-chloro-1-(2,4-dichlorophenyl)ethanol, have been shown to result in substantially lower overall yields (45-51%) and may introduce different impurity profiles, increasing purification costs and process variability. Therefore, using this specific ketone intermediate is a strategic choice for controlling stereochemistry and maximizing process efficiency.

Superior Yield in Critical Reduction Step vs. Alternative Synthesis Routes

The reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to its corresponding alcohol is a high-yielding transformation, critical for the overall efficiency of azole antifungal synthesis. Documented procedures using sodium borohydride in ethanol achieve yields as high as 98.0%. This contrasts sharply with alternative patented methods that synthesize the same alcohol product from a different precursor, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, which report final yields in the range of only 45-51%.

Evidence DimensionChemical Yield of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
Target Compound Data98.0% (via reduction of the target ketone)
Comparator Or Baseline45-51% (via synthesis from 2-chloro-1-(2,4'-dichlorophenyl)-ethanol)
Quantified Difference92-117% higher relative yield
ConditionsTarget: NaBH4 reduction in ethanol at 20°C. Comparator: Imidazole alkylation in DMF at 110-115°C.

A near-quantitative yield in this key step significantly lowers raw material costs, reduces waste, and simplifies purification compared to less efficient alternative pathways.

Enables Synthesis of Enantiopure Fungicides with 3-6.6x Higher Bioactivity

The ketone functionality of this compound is the direct prochiral precursor to the stereocenter in fungicides like Imazalil. Control over its reduction allows for the synthesis of single enantiomers. Research on Imazalil has demonstrated that the S-(+)-enantiomer possesses 3.00 to 6.59 times higher fungicidal activity against seven typical pathogens compared to its R-(-) antipode. Procuring the ketone allows a manufacturer to implement an asymmetric reduction, thereby producing a final product with significantly enhanced biological efficacy compared to the racemic mixture.

Evidence DimensionFungicidal Bioactivity of Downstream Product (Imazalil)
Target Compound DataS-(+)-Imazalil shows 3.00-6.59x higher activity
Comparator Or BaselineR-(-)-Imazalil (the less active enantiomer present in racemic mixtures)
Quantified DifferenceUp to 559% increase in efficacy for the target enantiomer
ConditionsIn-vitro bioactivity assay against seven plant pathogens, including Fulvia fulva.

This enables the production of advanced, single-enantiomer agrochemicals that offer higher efficacy at lower application rates, a key differentiator for market access and regulatory approval.

Established Precursor for Synthesizing High-Purity (99.95%) Final Products

The use of well-defined intermediates is critical for achieving the high purity required for regulated products. A US patent details a process for a derivative in the same chemical family, starting from the corresponding oxime, which itself is synthesized from 2,4-dichlorophenacyl imidazole (a synonym for the target compound). The process demonstrates that after synthesis and purification steps including recrystallization, a final product purity of 99.95% is achievable. This provides strong evidence that this precursor is compatible with manufacturing workflows designed to meet stringent pharmaceutical or agrochemical purity specifications.

Evidence DimensionAchievable Final Product Purity
Target Compound Data99.95%
Comparator Or BaselineStandard industrial purity requirements (e.g., >98% or >99%)
Quantified DifferenceAchieves a very high purity level essential for regulated applications
ConditionsSynthesis followed by double recrystallization from ethanol.

Procuring a precursor with a documented history leading to high-purity final products de-risks process development and validation, saving significant time and resources in achieving regulatory compliance.

High-Efficiency Manufacturing of Azole Antifungal Alcohols

This ketone is the preferred precursor for the large-scale synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol where high conversion rates are critical. Its use in established reduction protocols allows for yields of up to 98%, providing a cost-effective and efficient route to this key downstream intermediate compared to other synthetic pathways.

Development of Next-Generation, Enantiopure Fungicides

As the direct prochiral precursor to the active stereocenter, this compound is the ideal starting point for developing asymmetric syntheses. This allows for the targeted production of highly active single-enantiomer fungicides, such as S-(+)-Imazalil, which exhibit significantly greater potency, enabling lower application rates and potentially improved environmental profiles.

Synthesis of High-Purity Reference Standards and Pharmaceutical Ingredients

The compound's role in well-documented synthetic pathways that yield final products of exceptional purity (e.g., 99.95%) makes it a reliable choice for manufacturing analytical reference standards and active pharmaceutical ingredients where meeting stringent purity specifications is a primary requirement.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

46503-52-0
24155-29-1

Wikipedia

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone

Dates

Last modified: 08-15-2023

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